
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, is a complex organic compound that features a benzothiazole ring substituted with an aminosulfonyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, typically involves the introduction of the aminosulfonyl group into the benzothiazole ring followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-aminobenzothiazole with sulfonyl chloride under basic conditions to form the aminosulfonyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the benzothiazole ring.
Applications De Recherche Scientifique
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Lacks the aminosulfonyl and acetic acid groups, making it less versatile in terms of chemical reactivity.
Sulfanilamide: Contains a sulfonamide group but lacks the benzothiazole ring, limiting its applications in certain areas.
Benzothiazole-2-sulfonic acid: Contains a sulfonic acid group instead of an aminosulfonyl group, resulting in different chemical properties.
Uniqueness
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, is unique due to the combination of the benzothiazole ring, aminosulfonyl group, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
104388-91-2 |
|---|---|
Formule moléculaire |
C9H7N3O5S2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-oxo-2-[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H7N3O5S2/c10-19(16,17)4-1-2-5-6(3-4)18-9(11-5)12-7(13)8(14)15/h1-3H,(H,14,15)(H2,10,16,17)(H,11,12,13) |
Clé InChI |
PPUXJBOTXZYULM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
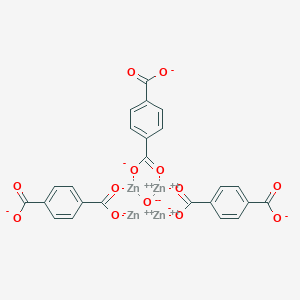
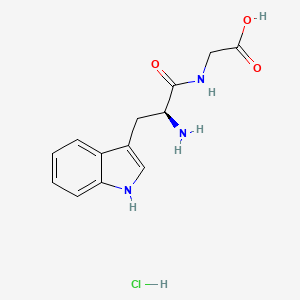
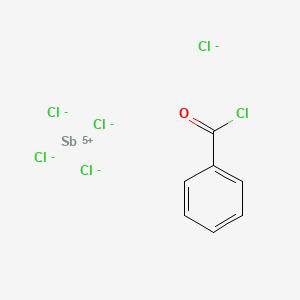


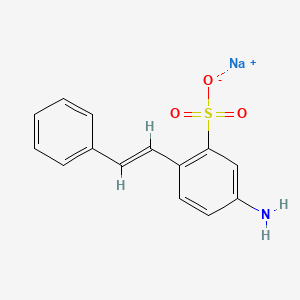

![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
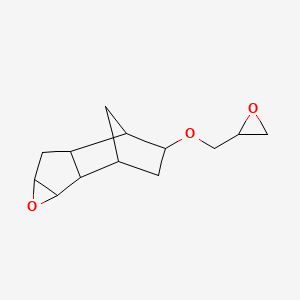
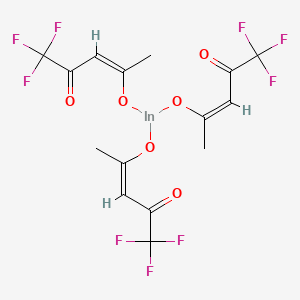
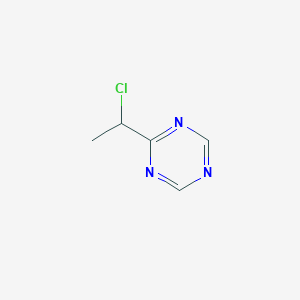

![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
